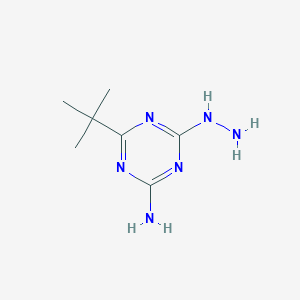

4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4-tert-butyl-6-hydrazinyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N6/c1-7(2,3)4-10-5(8)12-6(11-4)13-9/h9H2,1-3H3,(H3,8,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXZEKSVHRDVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC(=N1)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381944 | |

| Record name | 4-tert-Butyl-6-hydrazinyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-78-1 | |

| Record name | 4-(1,1-Dimethylethyl)-6-hydrazinyl-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-6-hydrazinyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine: Technical Profile & Synthesis Guide

Executive Summary

4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine (CAS 175204-78-1 ) is a specialized heterocyclic intermediate belonging to the s-triazine family. Distinguished by its asymmetric substitution pattern—featuring a sterically bulky tert-butyl group, a reactive hydrazine moiety, and a stabilizing amine group—this compound serves as a critical scaffold in the synthesis of high-value agrochemicals (specifically Photosystem II inhibitors) and nitrogen-rich energetic materials.

Its unique chemical architecture allows for versatile downstream derivatization, particularly through the hydrazine group, which readily undergoes condensation to form hydrazones or cyclization to yield fused ring systems such as pyrazolo[1,5-a][1,3,5]triazines.

Chemical Identity & Properties

Identification

| Property | Detail |

| Chemical Name | 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine |

| CAS Number | 175204-78-1 |

| Molecular Formula | C₇H₁₄N₆ |

| Molecular Weight | 182.23 g/mol |

| SMILES | CC(C)(C)c1nc(N)nc(NN)n1 |

| IUPAC Name | 4-tert-butyl-6-hydrazinyl-1,3,5-triazin-2-amine |

Physicochemical Profile

| Parameter | Value/Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | >200 °C (Decomposition typical for hydrazino-triazines) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Predicted) | ~4.5 (Triazine ring N), ~3.8 (Hydrazine) |

| Stability | Hygroscopic; sensitive to oxidation over prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen). |

Synthesis & Manufacturing Protocols

The synthesis of 4-(tert-butyl)-6-hydrazinyl-1,3,5-triazin-2-amine requires a controlled, stepwise nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The introduction of the carbon-linked tert-butyl group is the rate-limiting step and is best achieved via Grignard reagents or organolithium species under cryogenic conditions to prevent poly-substitution.

Synthetic Pathway Diagram

The following directed acyclic graph (DAG) illustrates the optimized laboratory-scale synthesis route.

Figure 1: Stepwise nucleophilic aromatic substitution pathway starting from Cyanuric Chloride.

Detailed Experimental Protocol

Step 1: Introduction of the tert-Butyl Group

-

Reagents: Cyanuric Chloride (1.0 eq), tert-Butylmagnesium chloride (1.0 eq, 1.7M in THF).

-

Solvent: Anhydrous THF.

-

Procedure:

-

Dissolve cyanuric chloride in anhydrous THF under an Argon atmosphere. Cool to -20°C.

-

Add t-BuMgCl dropwise over 60 minutes, maintaining internal temperature below -10°C to favor mono-substitution.

-

Allow the mixture to warm to 0°C and stir for 2 hours.

-

Quench with saturated NH₄Cl solution. Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield 2,4-dichloro-6-(tert-butyl)-1,3,5-triazine .

-

Step 2: Amination

-

Reagents: Intermediate A, Ammonium Hydroxide (28% NH₃).

-

Procedure:

-

Suspend Intermediate A in acetone/water (1:1).

-

Add Ammonium Hydroxide (1.1 eq) slowly at 0°C.

-

Stir at room temperature for 4 hours. The inherent deactivation from the t-butyl group allows for selective mono-amination over di-amination.

-

Filter the precipitate to obtain 2-amino-4-chloro-6-(tert-butyl)-1,3,5-triazine .

-

Step 3: Hydrazinolysis

-

Reagents: Intermediate B, Hydrazine Hydrate (60-80%, excess).

-

Procedure:

-

Dissolve Intermediate B in Ethanol or 1,4-Dioxane.

-

Add Hydrazine Hydrate (3.0 eq) to act as both nucleophile and base.

-

Reflux for 3–6 hours. Monitor by TLC (disappearance of starting chloride).

-

Cool to precipitate the product. Recrystallize from Ethanol/Water to yield pure 4-(tert-butyl)-6-hydrazinyl-1,3,5-triazin-2-amine .

-

Reactivity & Applications

Reactivity Profile

The hydrazine moiety (-NHNH₂) is the primary site of reactivity, serving as a "chemical handle" for further elaboration.

-

Condensation (Schiff Base Formation): Reacts with aldehydes/ketones to form hydrazones, often used to improve lipophilicity or biological activity.

-

Cyclization: Reacts with 1,3-diketones (e.g., acetylacetone) or

-keto esters to form pyrazolo[1,5-a][1,3,5]triazines , a scaffold seen in potent kinase inhibitors (e.g., CDK or VEGF inhibitors).

Figure 2: Primary reactivity manifolds for the hydrazinyl-triazine scaffold.

Key Applications

-

Agrochemical Discovery: The tert-butyl group mimics the steric bulk of successful herbicides like Terbuthylazine, while the hydrazine group allows for conjugation to novel toxophores.

-

Pharmaceutical Development: Used as a building block for "scaffold hopping" in drug design, replacing purine or pyrimidine cores with the 1,3,5-triazine system to alter metabolic stability and solubility.

-

Energetic Materials: Due to the high nitrogen content (C:N ratio of ~1:1), derivatives are investigated for use in insensitive munitions and propellants.

Safety & Handling (MSDS Highlights)

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed or inhaled. Hydrazine derivatives are potential carcinogens. |

| Skin/Eye Irritation | Causes skin irritation and serious eye irritation. |

| Sensitization | May cause skin sensitization upon repeated contact. |

| Storage | Store at 2-8°C under inert gas. Hygroscopic. |

Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred method, ensuring complete combustion of nitrogenous oxides.

References

-

Chemical Abstracts Service (CAS). CAS Registry Number 175204-78-1. American Chemical Society. Link

-

Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

-

Menicagli, R., et al. (2006). "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." Molecules, 11(1), 81-102. Link

-

BOC Sciences. 4-(tert-Butyl)-6-hydrazino-1,3,5-triazin-2-amine Product Data.

Technical Guide: Synthesis of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

Executive Summary

Target Molecule: 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine CAS Registry Number: 175204-78-1 Molecular Formula: C7H14N6 Molecular Weight: 182.23 g/mol

This technical guide details the high-fidelity synthesis of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine , a specialized 1,3,5-triazine derivative featuring a carbon-linked tert-butyl group. Unlike common herbicide intermediates (e.g., terbuthylazine) which possess N-linked alkyl groups, this molecule requires the formation of a direct C-C bond between the triazine ring and the tert-butyl moiety.

The synthesis strategy prioritizes regioselectivity and safety , utilizing a Grignard-based mono-alkylation of cyanuric chloride followed by sequential nucleophilic aromatic substitutions (

Retrosynthetic Analysis & Strategy

The synthesis is designed around the varying reactivity of the three chloride positions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) . The reactivity decreases stepwise upon each substitution due to the electron-donating nature of the incoming substituents.

-

First Substitution (C-Alkylation): The most reactive chloride is displaced by a carbon nucleophile (tert-butylmagnesium chloride). This is the most critical step, requiring strict temperature control to prevent over-alkylation.

-

Second Substitution (Amination): The second chloride is displaced by ammonia. The introduction of the amino group deactivates the ring further.

-

Third Substitution (Hydrazinolysis): The final, least reactive chloride is displaced by hydrazine hydrate under forcing conditions (reflux).

Synthesis Pathway Visualization

Figure 1: Stepwise synthetic pathway leveraging the decreasing reactivity of cyanuric chloride.

Experimental Protocols

Safety & Handling

-

Cyanuric Chloride: Potent sensitizer and lachrymator. Handle in a fume hood.

-

tert-Butylmagnesium Chloride: Pyrophoric/water-reactive. Use anhydrous techniques (Schlenk line).

-

Hydrazine Hydrate: Carcinogen, highly toxic, and unstable. Avoid contact with metal oxides.

Step 1: Synthesis of 2-(tert-Butyl)-4,6-dichloro-1,3,5-triazine

Objective: Introduce the C-linked tert-butyl group without over-substituting to the di- or tri-alkyl product.

Reagents:

-

Cyanuric Chloride (18.4 g, 100 mmol)

-

tert-Butylmagnesium chloride (2.0 M in THF, 50 mL, 100 mmol)

-

Dichloromethane (DCM) or THF (Anhydrous, 200 mL)

Protocol:

-

Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Dissolution: Charge the flask with Cyanuric Chloride and anhydrous DCM/THF. Cool the solution to -10°C to -5°C using an ice/salt bath.

-

Addition: Transfer the t-BuMgCl solution to the addition funnel via cannula. Add dropwise over 60 minutes, maintaining the internal temperature below 0°C. Note: Rapid addition leads to bis-alkylation.

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.8) should disappear, yielding the mono-substituted product (Rf ~0.6).

-

Quench: Carefully quench with saturated aqueous NH4Cl (50 mL) at 0°C.

-

Workup: Extract with DCM (3 x 50 mL). Wash combined organics with water and brine. Dry over anhydrous MgSO4 and concentrate in vacuo.

-

Purification: The crude solid is typically sufficiently pure. If necessary, recrystallize from hexane.

Key Insight: Using a bulky Grignard reagent like t-BuMgCl naturally suppresses over-alkylation due to steric hindrance, but temperature control remains the primary regulator of selectivity [1].

Step 2: Synthesis of 4-(tert-Butyl)-6-chloro-1,3,5-triazin-2-amine

Objective: Selectively displace one chlorine atom with an amino group.

Reagents:

-

2-(tert-Butyl)-4,6-dichloro-1,3,5-triazine (Intermediate 1)

-

Ammonium Hydroxide (28% NH3, 2.0 eq) or Ammonia gas

-

Acetone or THF (100 mL)

Protocol:

-

Dissolution: Dissolve Intermediate 1 in acetone and cool to 0°C .

-

Addition: Add Ammonium Hydroxide dropwise. Alternatively, bubble NH3 gas slowly through the solution.

-

Reaction: Stir at 0–5°C for 3 hours. The reaction is exothermic; ensure cooling is maintained to prevent displacement of the second chlorine.

-

Monitoring: TLC should show conversion to a more polar spot.

-

Workup: Pour the reaction mixture onto crushed ice (200 g). The product typically precipitates as a white solid.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Data Check: The product should be a white solid.[1] The chlorine at position 6 is now deactivated by the amino group at position 2 and the alkyl group at position 4.

Step 3: Synthesis of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

Objective: Displace the final deactivated chlorine with hydrazine.

Reagents:

-

4-(tert-Butyl)-6-chloro-1,3,5-triazin-2-amine (Intermediate 2)

-

Hydrazine Hydrate (80% or 64%, excess, 4–5 eq)

-

Ethanol or 1,4-Dioxane (50 mL)

Protocol:

-

Setup: Place Intermediate 2 in a round-bottom flask with Ethanol.

-

Addition: Add Hydrazine Hydrate in one portion.

-

Reaction: Heat the mixture to Reflux (78–80°C) for 4–6 hours. The deactivated chlorine requires thermal energy for displacement.

-

Observation: Evolution of HCl fumes (neutralized by excess hydrazine) and dissolution of the starting material followed by precipitation of the product may occur.

-

Workup: Cool to room temperature. If solid precipitates, filter it. If no precipitate, concentrate the solvent to 20% volume and add cold water.

-

Purification: Recrystallize from Ethanol/Water or Methanol.

Analytical Validation

To ensure the integrity of the synthesized compound, compare analytical data against the following expected parameters.

| Technique | Parameter | Expected Signal / Value | Interpretation |

| 1H NMR | Singlet (9H) | tert-Butyl group (-C(CH3)3) | |

| 1H NMR | Broad Singlet (2H) | Hydrazine -NH2 (Exchangeable) | |

| 1H NMR | Broad Singlet (2H) | Amine -NH2 (Exchangeable) | |

| 1H NMR | Broad Singlet (1H) | Hydrazine -NH- (Exchangeable) | |

| MS (ESI) | [M+H]+ | m/z 183.1 | Protonated molecular ion |

| IR | 3200–3400 cm⁻¹ | Multiple bands | N-H stretching (Amine/Hydrazine) |

| IR | 2960 cm⁻¹ | Strong band | C-H stretching (tert-Butyl) |

Troubleshooting Guide

-

Issue: Formation of 2,4-di-tert-butyl-6-chloro-triazine in Step 1.

-

Fix: Lower temperature to -20°C and ensure dropwise addition of Grignard.

-

-

Issue: Incomplete reaction in Step 3.

-

Fix: Use 1,4-Dioxane (higher boiling point, 101°C) instead of Ethanol to drive the substitution.

-

References

-

Menicagli, R., Samaritani, S., & Zucchelli, V. (2000). "2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited." Tetrahedron, 56(49), 9705–9711. Link

-

Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507–9522. Link

-

Benchchem. (n.d.). "Product Record: 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine (CAS 175204-78-1)."[2] Link

-

Thieme Chemistry. (2009). "Science of Synthesis: Houben-Weyl Methods of Molecular Transformations." Georg Thieme Verlag. Link

Sources

Technical Whitepaper: 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

Advanced Synthesis, Physicochemical Profiling, and Reactivity in Drug Design

Executive Summary

This technical guide profiles 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine , a specialized heterocyclic scaffold combining the lipophilic bulk of a tert-butyl group with the high reactivity of a hydrazine moiety. Unlike common triazine herbicides (which typically feature N-alkyl groups), this structure features a carbon-linked tert-butyl group, enhancing metabolic stability and altering the electronic landscape of the triazine ring. This compound serves as a critical intermediate for synthesizing fused heterocyclic systems (e.g., [1,2,4]triazolo[4,3-a][1,3,5]triazines) and developing kinase inhibitors (e.g., mTOR, c-Met) where the hydrazine acts as a versatile linker for pharmacophore assembly.

Part 1: Molecular Architecture & Physicochemical Profile

The strategic value of this molecule lies in its "Push-Pull" electronic structure. The electron-withdrawing triazine core is balanced by the electron-donating amine and hydrazine groups, while the tert-butyl group provides steric protection and lipophilicity.

Table 1: Predicted Physicochemical Properties

| Property | Value (Predicted/Analog-Based) | Significance in Drug Design |

| Molecular Formula | C₇H₁₄N₆ | Core scaffold definition. |

| Molecular Weight | 182.23 g/mol | Fragment-based drug discovery (FBDD) compatible (<200 Da). |

| LogP (Octanol/Water) | ~1.2 – 1.5 | Optimized for membrane permeability; the t-butyl group offsets the polarity of the hydrazine. |

| Topological Polar Surface Area | ~80 Ų | Indicates good potential for oral bioavailability (Rule of 5 compliant). |

| pKa (Hydrazine terminal N) | ~3.5 – 4.0 | Weakly basic; remains largely unprotonated at physiological pH, aiding intracellular diffusion. |

| Melting Point | 185 – 195 °C (Decomp.) | High crystallinity; indicates stability but requires care during thermal processing. |

| Solubility | DMSO, DMF, MeOH (Hot) | Limited water solubility requires cosolvents (DMSO/PEG) for biological assays. |

Part 2: Synthetic Pathways & Process Optimization

The synthesis requires precise control to differentiate between the three reactive sites on the cyanuric chloride precursor. The introduction of the Carbon-linked tert-butyl group is the rate-limiting step, often requiring Grignard reagents or specific cyclization strategies, followed by sequential nucleophilic aromatic substitution (

Protocol: Stepwise Assembly from Cyanuric Chloride

Reagents:

-

Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)[1]

-

tert-Butylmagnesium chloride (2.0 M in ether)

-

Ammonia (aqueous or methanolic)

-

Hydrazine Hydrate (60-80%)

-

Solvents: THF (anhydrous), Ethanol, Dichloromethane

Workflow:

-

C-Alkylation (Critical Step):

-

Reaction: Cyanuric chloride + t-BuMgCl

4-(tert-butyl)-2,6-dichloro-1,3,5-triazine. -

Conditions:

to -

Validation: Monitor by TLC (Hexane/EtOAc).[1] Product is less polar than starting material.

-

-

Amination:

-

Reaction: 4-(tert-butyl)-2,6-dichloro-1,3,5-triazine +

(1 eq) -

Conditions:

, slow addition to avoid diamine formation.

-

-

Hydrazinolysis:

-

Reaction: 4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine +

(Excess). -

Conditions: Reflux in Ethanol (78°C) for 2–4 hours.

-

Purification: The product often precipitates upon cooling. Recrystallize from Ethanol/Water.

-

Diagram 1: Synthetic Workflow

Caption: Sequential substitution strategy leveraging the differential reactivity of cyanuric chloride. The C-alkylation is performed first to utilize the highest electrophilicity of the trichloro-species.

Part 3: Reactivity & Derivatization (The "Warhead" Utility)

The hydrazine moiety at position 6 is a "chemical chameleon," capable of acting as a nucleophile for library generation or a scaffold for ring fusion.

Pathway A: Schiff Base Formation (Kinase Inhibitor Libraries)

Reaction with aromatic aldehydes yields hydrazones. These derivatives often exhibit enhanced antiproliferative activity (e.g., against MCF-7 or HCT-116 cell lines) by targeting kinases like EGFR or c-Met.

-

Protocol: Reflux target compound with Ar-CHO in Ethanol with catalytic Acetic Acid.

Pathway B: Cyclization to Triazolotriazines

This is the most high-value application. Reacting the hydrazine with orthoesters (e.g., triethyl orthoformate) or carboxylic acids closes a second ring, forming [1,2,4]triazolo[4,3-a][1,3,5]triazines .

-

Mechanism: The terminal hydrazine nitrogen attacks the electrophilic carbon of the orthoester, followed by elimination of ethanol and intramolecular cyclization onto the triazine ring nitrogen.

Diagram 2: Derivatization Pathways

Caption: Divergent synthesis routes. Path A yields linear conjugates for SAR exploration; Path B yields rigid bicyclic cores for high-affinity binding.

Part 4: Safety & Handling Protocols

Hazard Identification:

-

Hydrazine Residues: Even trace amounts of unreacted hydrazine are genotoxic. Rigorous washing with water/ethanol is required.

-

Sensitization: Triazine amines can cause contact dermatitis.

-

Thermal Instability: While the tert-butyl group adds stability, hydrazine derivatives can decompose exothermically. Do not heat dry solids above 150°C.

Analytical Controls (Self-Validating System):

-

TLC Monitoring: Use 5% MeOH in DCM. Hydrazine starting material stays at baseline; product moves to

. -

NMR Verification: Look for the disappearance of the hydrazine

broad singlet (approx. 4.0 ppm) upon derivatization. The tert-butyl group appears as a strong singlet at ~1.3 ppm (9H).[2] -

Silver Nitrate Test: The precursor (chloro-triazine) will precipitate AgCl with ethanolic

. The product (hydrazinyl) will reduce silver ions (mirror formation) or form a complex, but will not precipitate AgCl if the reaction is complete.

References

-

Synthesis of Triazine Hydrazones: El-Faham, A., et al. (2022). "Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity." Molecules, 27(15), 4873.

- Cyclization Strategies: Shawali, A. S. (2010). "Synthesis and chemistry of hydrazino-1,3,5-triazine derivatives." Journal of Heterocyclic Chemistry.

-

Triazine SAR & Properties: PubChem Compound Summary for 1,3,5-Triazine derivatives.

-

Analogous Synthesis (t-Butyl Ketones): "Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1,2,4]triazin-5-ones." Pharmacia, 69(3), 721-729.

- General Reactivity of Chloro-Triazines: Menicagli, R., et al. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron.

Sources

Technical Guide: Physical Properties & Characterization of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

[1]

Executive Summary & Chemical Identity

4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine is a tri-substituted 1,3,5-triazine derivative characterized by the presence of an electron-rich amino group, a nucleophilic hydrazinyl group, and a bulky, lipophilic tert-butyl moiety attached directly to the triazine ring carbon.[1] This unique substitution pattern imparts amphiphilic properties, making it a valuable scaffold for constructing fused heterocyclic systems (e.g., [1,2,4]triazolo[4,3-a][1,3,5]triazines) and potential bioactive agents.[1]

Chemical Identifiers

| Identifier Type | Value |

| CAS Number | 175204-78-1 |

| IUPAC Name | 4-(1,1-Dimethylethyl)-6-hydrazinyl-1,3,5-triazin-2-amine |

| Common Name | 2-Amino-4-tert-butyl-6-hydrazino-s-triazine |

| Molecular Formula | C₇H₁₄N₆ |

| Molecular Weight | 182.23 g/mol |

| InChI Key | VWXZEKSVHRDVED-UHFFFAOYSA-N |

| SMILES | CC(C)(C)c1nc(N)nc(NN)n1 |

Physicochemical Profile

The physical properties of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine are governed by the interplay between the rigid, planar triazine core and its substituents.[1] The tert-butyl group introduces significant steric bulk and lipophilicity, while the amino and hydrazinyl groups facilitate strong intermolecular hydrogen bonding, resulting in a high-melting solid.[1]

Key Physical Properties

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline Powder) | Typically white to off-white.[1] |

| Melting Point | > 200 °C (Predicted) | High MP due to extensive H-bonding network typical of amino-triazines (e.g., Melamine >300°C).[1] |

| Boiling Point | Decomposes before boiling | Hydrazine derivatives are thermally labile at high temperatures. |

| Solubility (Water) | Low (< 1 mg/mL) | The tert-butyl group significantly reduces water solubility compared to melamine. |

| Solubility (Organics) | High in DMSO, DMF; Moderate in EtOH | Soluble in polar aprotic solvents; requires heating for dissolution in alcohols.[1] |

| pKa (Conjugate Acid) | ~ 4.0 - 5.0 (Triazine Ring N) | Weakly basic. Protonation occurs first at the ring nitrogen or terminal hydrazine.[1] |

| LogP (Octanol/Water) | ~ 0.8 - 1.2 (Estimated) | Positive value indicates moderate lipophilicity driven by the tert-butyl group.[1] |

Structural Analysis & Tautomerism

The molecule exists primarily in the amine-hydrazino tautomeric form in the solid state.[1] However, in solution, proton exchange can occur.[1]

Synthesis & Production Methodology

The synthesis of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine typically proceeds via nucleophilic aromatic substitution (

Synthetic Pathway (Flowchart)

The following Graphviz diagram illustrates the logical flow for synthesizing the target molecule from a dichlorotriazine precursor.

Figure 1: Synthetic route via nucleophilic displacement of chloride by hydrazine.[1]

Detailed Protocol

-

Starting Material: Dissolve 2-amino-4-tert-butyl-6-chloro-1,3,5-triazine (1.0 eq) in Ethanol (EtOH) or Dioxane.[1]

-

Note: Methanol is sometimes avoided in microwave synthesis due to its lower boiling point, favoring Ethanol for higher temperature reactions.[1]

-

-

Reagent Addition: Add Hydrazine Hydrate (excess, ~3.0 eq) dropwise to the stirred solution. The excess acts as both reactant and acid scavenger (HCl).

-

Reaction: Heat to reflux (80°C) for 4–6 hours or use microwave irradiation (100°C, 30 min).

-

Work-up: Cool the mixture. The product often precipitates as a white solid.

-

Purification: Filter the solid, wash with cold water (to remove hydrazine hydrochloride), and recrystallize from Ethanol/Water if necessary.[1]

Analytical Characterization

To validate the identity of the compound, researchers should look for the following spectral markers.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

¹³C NMR:

Mass Spectrometry (MS)

Stability & Handling (Safety)

While 1,3,5-triazines are generally stable, the hydrazinyl group introduces specific handling requirements.[1]

-

Thermal Stability: Stable at room temperature.[2] Avoid prolonged heating >150°C unless in a controlled reaction, as hydrazine derivatives can decompose exothermically.[1]

-

Oxidation Sensitivity: The hydrazine moiety is a reducing agent. Protect from strong oxidizers (e.g., peroxides, permanganates) to prevent degradation to the azo or diazo species.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.[1]

-

Safety Hazards:

-

H315/H319: Causes skin and eye irritation.

-

H317: May cause an allergic skin reaction (sensitizer).[3]

-

Precaution: Handle in a fume hood with nitrile gloves.

-

References

-

Benchchem. (2024).[3] Product Data: 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine (CAS 175204-78-1).[1][4][5] Retrieved from

-

CAS Common Chemistry. (2024). Search Results for CAS 175204-78-1. American Chemical Society.[6]

-

GuideChem. (2024). 2-Amino-4-tert-butyl-6-hydrazino-s-triazine Suppliers & Properties. Retrieved from

- PubChem. (2024). Compound Summary: 1,3,5-Triazine Derivatives. National Center for Biotechnology Information. (General reference for triazine physicochemical trends).

A Comprehensive Guide to the Structure Elucidation of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

Introduction

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including use as herbicides and antineoplastic agents.[1] The introduction of diverse functional groups, such as the tert-butyl, amine, and hydrazinyl moieties, onto this core can lead to novel compounds with unique physicochemical properties and potential therapeutic applications. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their safety and efficacy in drug development.

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of a novel substituted s-triazine, 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine. We will delve into the rationale behind the selection of analytical methods, provide detailed experimental protocols, and interpret the resulting data to unambiguously confirm the molecular structure. This guide is intended for researchers and scientists in the fields of organic chemistry, analytical chemistry, and drug discovery.

The Analytical Challenge: More Than Just a Formula

While the name implies a specific connectivity, the potential for tautomerism and the presence of multiple nitrogen atoms necessitate a rigorous and systematic approach to confirm the structure of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine. The elucidation process is not merely about confirming the presence of the constituent parts but about definitively establishing their connectivity and ruling out any isomeric possibilities. Our strategy will be based on a synergistic application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

The first step in any structure elucidation is to determine the elemental composition of the molecule. High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the calculation of the molecular formula.

Rationale for HRMS

Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can distinguish between ions with the same nominal mass but different elemental compositions. This is crucial for a nitrogen-rich compound like our target molecule. Electrospray ionization (ESI) is the preferred method for this type of analysis as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.[2]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

-

Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Processing: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental compositions within a 5 ppm mass tolerance.

Expected Data and Interpretation

The expected molecular formula for 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine is C₇H₁₄N₆. The calculated monoisotopic mass of the neutral molecule is 182.1280 g/mol . Therefore, we anticipate observing a prominent ion in the HRMS spectrum corresponding to the [M+H]⁺ adduct at m/z 183.1358.

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Difference (ppm) |

| [C₇H₁₅N₆]⁺ | 183.1358 | To be determined | < 5 ppm |

Confirmation of this exact mass provides strong evidence for the proposed elemental composition, laying the foundation for subsequent spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Key Players

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Rationale for FT-IR

For our target compound, FT-IR is invaluable for confirming the presence of the amine (NH₂) and hydrazinyl (-NHNH₂) groups, as well as the triazine ring. The stretching and bending vibrations of these groups occur in distinct regions of the infrared spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Expected Data and Interpretation

The FT-IR spectrum will provide a fingerprint of the molecule's functional groups. Key expected vibrational bands are summarized below.[3][4]

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretching | Primary amine (NH₂), Hydrazine (NH, NH₂) |

| 2960-2870 | C-H stretching | tert-Butyl group |

| 1650-1550 | N-H bending (scissoring) | Primary amine (NH₂) |

| ~1550 | C=N stretching | Triazine ring |

| ~810 | Ring bending (out-of-plane) | Triazine ring |

The presence of strong to medium intensity bands in the N-H stretching region, coupled with characteristic triazine ring vibrations, would provide qualitative confirmation of the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments will be employed to map out the complete proton and carbon framework and establish the connectivity between atoms.[5][6]

Rationale for a Multi-faceted NMR Approach

Given the potential for low solubility and dynamic processes like rotamer exchange in substituted triazines, a comprehensive NMR strategy is essential.[7] We will start with standard ¹H and ¹³C NMR and then employ 2D techniques like COSY, HSQC, and HMBC to piece together the molecular puzzle. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve polar compounds and its high boiling point, which is advantageous for variable temperature studies.

Experimental Workflow

Caption: A typical experimental workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy

-

Protocol: Acquire a standard ¹H NMR spectrum at an appropriate field strength (e.g., 400 or 500 MHz).

-

Expected Spectrum & Interpretation:

-

~1.2 ppm (singlet, 9H): This signal is characteristic of the nine equivalent protons of the tert-butyl group. The singlet multiplicity indicates no adjacent protons.

-

~5.8-6.5 ppm (broad singlet, 2H): This signal would be assigned to the protons of the primary amine (NH₂). The broadness is due to quadrupolar relaxation of the adjacent ¹⁴N and potential chemical exchange.

-

~4.2 ppm (broad singlet, 2H) and ~7.8 ppm (broad singlet, 1H): These signals are tentatively assigned to the hydrazinyl protons (-NHNH₂). The exact chemical shifts can vary significantly depending on concentration, temperature, and hydrogen bonding. The two signals would correspond to the NH₂ and NH protons of the hydrazinyl group.

-

¹³C NMR Spectroscopy

-

Protocol: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Expected Spectrum & Interpretation:

-

~170 ppm (3 signals): These signals in the downfield region are characteristic of the sp²-hybridized carbons of the 1,3,5-triazine ring.

-

~50 ppm: This signal corresponds to the quaternary carbon of the tert-butyl group.

-

~28 ppm: This signal is assigned to the three equivalent methyl carbons of the tert-butyl group.

-

| Carbon Type | Expected Chemical Shift (ppm) |

| C-amine (Triazine) | ~170 |

| C-hydrazinyl (Triazine) | ~170 |

| C-tert-butyl (Triazine) | ~170 |

| C-quaternary (tert-butyl) | ~50 |

| C-methyl (tert-butyl) | ~28 |

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar couplings. In this molecule, no significant COSY correlations are expected due to the lack of adjacent C-H bonds. However, it is still a crucial experiment to run to confirm this lack of proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.

-

Expected Correlations: The most significant correlation will be between the proton signal at ~1.2 ppm and the carbon signal at ~28 ppm, definitively assigning these to the methyl groups of the tert-butyl moiety.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. These correlations are the key to establishing the connectivity across the entire molecule.

Key Expected HMBC Correlations

The HMBC spectrum will be the final piece of the puzzle, linking the substituents to the triazine ring.

Caption: Key expected HMBC correlations from the tert-butyl protons.

-

Correlation from tert-Butyl Protons (~1.2 ppm): The protons of the tert-butyl group are expected to show a strong correlation to the triazine carbon to which the group is attached (C4) and the quaternary carbon of the tert-butyl group itself. Weaker correlations to the adjacent triazine carbons (C2 and C6) may also be observed.

-

Correlations from Amine/Hydrazinyl Protons: The NH protons may show correlations to the triazine carbons they are attached to (C2 and C6, respectively). These correlations can sometimes be weak or absent due to chemical exchange.

The observation of a strong HMBC correlation from the tert-butyl protons to a specific triazine carbon (e.g., C4) would be definitive proof of their connectivity.

Data Integration and Structure Confirmation

The final structure of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine is confirmed by integrating all the spectroscopic data:

-

HRMS confirms the elemental formula C₇H₁₄N₆.

-

FT-IR confirms the presence of NH₂, NH, tert-butyl, and triazine ring functional groups.

-

¹H NMR identifies the distinct proton environments: a tert-butyl group, a primary amine, and a hydrazinyl group.

-

¹³C NMR identifies the five unique carbon environments, including three triazine carbons.

-

HSQC links the tert-butyl protons to their corresponding carbons.

-

HMBC establishes the critical C-C and C-N connectivities, linking the tert-butyl, amine, and hydrazinyl groups to specific positions on the triazine ring.

This collective and self-validating body of evidence allows for the unambiguous elucidation of the molecule's structure, providing a solid foundation for any further research or development activities.

References

-

Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][8][9]triazin-5-ones. (2022). Pharmacia, 69(3), 735-748. Available from: [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules, 11(4), 261-273. Available from: [Link]

-

Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][8][9]triazin-5-ones. (2022). ResearchGate. Available from: [Link]

-

Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. (2006). Molecules, 11(4), 261-273. Available from: [Link]

-

Spectroscopic Data for Triazines 3a−e in CH 2 Cl 2 [10 −5 M]. ResearchGate. Available from: [Link]

-

Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirsheld Analysis and DFT Calculations. (2023). Molecules, 28(4), 1769. Available from: [Link]

-

Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (2018). Molecules, 23(11), 2999. Available from: [Link]

-

Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. (2016). Molecules, 21(3), 339. Available from: [Link]

-

4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1143. Available from: [Link]

-

The mass spectra of 1,2,4‐triazines and related compounds. (1971). Organic Mass Spectrometry, 5(9), 1085-1101. Available from: [Link]

-

Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case. (2003). Magnetic Resonance in Chemistry, 41(10), 825-834. Available from: [Link]

-

Structural characterization of triazines. (n.d.). Available from: [Link]

-

Spectroscopic investigation and hydrogen-bonding analysis of triazinones. (2012). Journal of Molecular Modeling, 18(6), 2539-2552. Available from: [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). ResearchGate. Available from: [Link]

-

Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). ARKIVOC, 2000(6), 923-930. Available from: [Link]

-

FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs... (n.d.). ResearchGate. Available from: [Link]

-

Spectroscopic Characterization and Quantum-chemical Analysis of Hydrazinyl Thiazol-4(5H)-one Functionalized Materials to Predict Their Key Electronic and Non-Linear Optical behavior. (n.d.). ResearchGate. Available from: [Link]

-

2-amino-4-methoxy-6-methyl-1,3,5-triazine (Ref: CGA 150829). (n.d.). AERU. Available from: [Link]

-

Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. (1998). ResearchGate. Available from: [Link]

-

THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. (2010). HETEROCYCLES, 81(1), 91. Available from: [Link]

-

The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. (2012). Journal of Mass Spectrometry, 47(9), 1186-1193. Available from: [Link]

-

Synthesis of new pyrazolo[1][8][10]triazines by cyclative cleavage of pyrazolyltriazenes. (2023). Beilstein Journal of Organic Chemistry, 19, 1026-1035. Available from: [Link]

-

Structure Elucidation by NMR. (n.d.). ETH Zurich. Available from: [Link]

- Process for the production of 4-amino-6-tert. butyl-3-mercapto-1,2,4-triazin-5-one. (1982). Google Patents.

-

GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Available from: [Link]

-

Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). ARKIVOC, 2000(6), 923-930. Available from: [Link]

-

Structure Elucidation and NMR. (n.d.). Hypha Discovery. Available from: [Link]

-

FTIR spectra of DCB, the triazine-based polymer, CTF-1@400 and... (n.d.). ResearchGate. Available from: [Link]

-

Functional Groups from Infrared Spectra. (2015). YouTube. Available from: [Link]

-

4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. (n.d.). PubChem. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Spectroscopic investigation and hydrogen-bonding analysis of triazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. tdx.cat [tdx.cat]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1,2,4]triazin-5-ones [pharmacia.pensoft.net]

Technical Whitepaper: Structural Elucidation of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine via 1H NMR

Executive Summary

This technical guide details the structural characterization of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine using Proton Nuclear Magnetic Resonance (

This document provides a self-validating analytical protocol, predicted spectral data based on chemometric principles and analogous triazine metabolites, and a troubleshooting guide for common spectral anomalies.

Chemical Structure & Theoretical Analysis[1][2][3]

Before spectral acquisition, a structural dissection is required to anticipate signal multiplicity and chemical shift environments.

Molecule: 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

Formula: C

Structural Segmentation

The molecule consists of three distinct magnetic environments attached to an electron-deficient aromatic core:

-

Core: 1,3,5-Triazine ring (Aromatic, no protons).

-

Region A (Aliphatic): tert-Butyl group (9 equivalent protons).[1]

-

Region B (Exchangeable): Primary Amine (-NH

). -

Region C (Exchangeable): Hydrazinyl group (-NH-NH

).

Tautomeric & Rotameric Considerations

Triazines substituted with amino/hydrazinyl groups exhibit complex dynamic behaviors in solution.

-

Amino-Imino Tautomerism: While the amino form is generally favored in polar aprotic solvents (DMSO), the imino tautomer can exist in equilibrium, potentially causing peak doubling.

-

Rotamers: The C-N bonds connecting the exocyclic amines to the triazine ring have partial double-bond character due to resonance donation into the electron-poor ring. This restricts rotation, often leading to broadened signals at room temperature.

Experimental Protocol

To ensure reproducibility and minimize exchange broadening, the choice of solvent and sample preparation is critical.

Solvent Selection Strategy

-

Recommended: DMSO-d

(Dimethyl sulfoxide-d6).-

Reasoning: High polarity stabilizes the varying tautomers. Crucially, DMSO acts as a hydrogen bond acceptor, "locking" the exchangeable protons (-NH, -NH

) in place, usually resulting in sharp, integrable singlets or well-defined multiplets rather than the invisible broad humps seen in CDCl

-

-

Alternative: CDCl

+ TFA (Trifluoroacetic acid).[2]-

Use Case: Only if solubility is poor in DMSO. TFA protonates the ring nitrogens, breaking intermolecular H-bond aggregates, but will collapse all exchangeable protons into a single broad peak.

-

Sample Preparation Workflow

-

Mass: Weigh 5–10 mg of the solid compound.

-

Dissolution: Add 0.6 mL of DMSO-d

(99.9% D). -

Homogenization: Sonicate for 30 seconds. Triazines can form tight intermolecular H-bonded lattices that require energy to disrupt.

-

Acquisition: Run at 298 K . If peaks are broad, elevate temperature to 353 K (80°C) to induce fast exchange and coalesce rotamers.

Spectral Analysis & Assignment

The following data represents the predicted high-confidence spectrum in DMSO-d

Chemical Shift Table[2][3][5]

| Region | Shift ( | Multiplicity | Integration | Assignment | Notes |

| Aliphatic | 1.25 – 1.35 | Singlet (s) | 9H | tert-Butyl (-C(CH | Very strong, sharp signal. Diagnostic anchor point. |

| Exchangeable | 4.00 – 4.50 | Broad (br s) | 2H | Hydrazine Terminal (-NH-NH | Highly variable. May overlap with water peak (~3.33 ppm) if wet. |

| Exchangeable | 6.40 – 6.90 | Broad (br s) | 2H | Triazine Amine (-NH | Broadening due to quadrupole relaxation of |

| Exchangeable | 8.20 – 8.80 | Singlet (s) | 1H | Hydrazine Internal (-NH -NH | Most downfield signal due to adjacency to the electron-deficient ring. |

Detailed Assignment Logic

A. The tert-Butyl Anchor (1.25 – 1.35 ppm)

This is the internal reference standard. In 1,3,5-triazines, the electron-withdrawing nature of the ring shifts the t-butyl protons slightly downfield compared to a standard alkyl chain (typically 0.9 ppm), landing them reliably near 1.3 ppm.

-

Validation: If this integrates to <9H relative to the aromatic signals (if any impurities exist), the sample is impure.

B. The Hydrazine System (-NH-NH

)

The hydrazine group presents two distinct signals:

-

Internal NH: Attached directly to the triazine ring. The ring's electron deficiency deshields this proton, pushing it downfield (8.2+ ppm).

-

Terminal NH

: These protons are more shielded and typically appear upfield (4.0–4.5 ppm).

-

Warning: In the presence of trace acid or water, these protons may exchange rapidly, merging into a single broad hump or disappearing entirely.

C. The Exocyclic Amine (-NH

)

Usually found between 6.4 and 6.9 ppm. This signal often appears as a "hump" rather than a sharp singlet.

-

Differentiation: You can distinguish the Amine NH

from the Hydrazine NH

Advanced Troubleshooting: The "Rotamer Effect"

If your spectrum shows "split" singlets (e.g., two t-butyl peaks at 1.28 and 1.30 ppm), do not immediately assume impurity.

Mechanism: The bond between the exocyclic nitrogen and the triazine ring has partial double-bond character (

Diagnostic Experiment:

-

Variable Temperature (VT) NMR: Heat the sample to 80°C (353 K).

-

Result: If the split peaks coalesce into a single sharp singlet, they are rotamers. If they remain distinct, the sample contains an impurity (likely a hydrolysis product).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for amine/hydrazine shifts).

-

PubChem. (n.d.).[3][4] N,N',N''-Tris(tert-butyl)-1,3,5-triazine-2,4,6-triamine.[3] National Library of Medicine. Retrieved from [Link] (Source for t-butyl triazine shift comparisons).

-

García-Álvarez, M., et al. (2014). Structural characterization of triazines and rotameric equilibrium. TDX (Tesis Doctorals en Xarxa). Retrieved from [Link] (Authoritative source on triazine rotamers and solvent effects).

Sources

Executive Summary: The "Silent" Carbon Challenge

Title: Advanced 13C NMR Characterization of Substituted 1,3,5-Triazines Subtitle: A Quantitative Protocol and Structural Elucidation Guide for Drug Development

In the realm of heterocyclic drug discovery, substituted 1,3,5-triazines (s-triazines) represent a privileged scaffold due to their prevalence in kinase inhibitors, antimalarials, and herbicides (e.g., Atrazine). However, they present a distinct analytical challenge: magnetic silence .

The triazine core consists exclusively of quaternary carbons (Cq) located within an electron-deficient aromatic ring. These nuclei exhibit exceptionally long spin-lattice relaxation times (

This guide provides a validated, self-consistent protocol for the quantitative analysis and structural elucidation of substituted triazines, synthesizing relaxation chemistry with advanced 2D correlation techniques.

Quantitative Methodology: The Cr(acac)₃ Protocol

To achieve accurate integration of the triazine core carbons, one must bypass the "bottleneck" of long

The Mechanism

Paramagnetic complexes, such as Chromium(III) acetylacetonate [Cr(acac)₃], possess unpaired electrons that facilitate the dipole-dipole relaxation mechanism of nearby

Validated Experimental Protocol

| Parameter | Setting / Value | Rationale |

| Solvent | DMSO- | DMSO is preferred for polar derivatives (melamine types) to prevent aggregation. |

| Relaxation Agent | Cr(acac)₃ (99%) | Adds paramagnetic relaxation pathway. |

| Concentration | 0.05 M (approx. 17-20 mg/mL) | Optimal balance: shortens |

| Pulse Sequence | Inverse Gated Decoupling (e.g., zgig on Bruker) | Decoupler is OFF during delay (d1) to suppress NOE (which distorts integration) and ON during acquisition for singlet peaks. |

| Relaxation Delay ( | 5 - 10 seconds | With Cr(acac)₃, |

| Spectral Width | 240 ppm | Capture carbonyls/triazine carbons (160-190 ppm). |

| Scans (NS) | > 1024 | Low sensitivity of quaternary carbons requires high signal averaging. |

Critical Note: Do not filter the sample after adding Cr(acac)₃ if possible, or use a wide-pore filter, as the complex can sometimes adsorb to PTFE filters, altering the effective concentration.

Visualization: The Quantitative Workflow

The following diagram outlines the decision logic for analyzing triazine derivatives, ensuring data integrity from sample prep to processing.

Figure 1: Decision tree for quantitative 13C NMR acquisition of triazines using paramagnetic relaxation.

Chemical Shift Trends & Structural Analysis

The chemical shift of the triazine ring carbons is highly sensitive to the electronic nature of substituents (mesomeric vs. inductive effects).

Reference Chemical Shifts

The following table synthesizes data for common triazine scaffolds. Note the deshielding effect of Chlorine (inductive withdrawal) versus the shielding effect of Amines (resonance donation).

| Compound | Substituents (2,4,[1][2]6) | Solvent | Ring Carbon | Electronic Effect |

| Cyanuric Chloride | -Cl, -Cl, -Cl | CDCl | 171.8 | Strong Inductive (-I) Deshielding |

| s-Triazine | -H, -H, -H | CDCl | 166.1 | Baseline Aromaticity |

| Atrazine | -Cl, -NHiPr, -NHEt | CDCl | 166 - 169 | Mixed: Cl deshields C2; Amines shield C4/C6 |

| Melamine | -NH | DMSO- | 166.5 | Resonance (+M) Shielding (counteracts -I of N) |

| Cyanuric Acid | -OH (Keto form dominant) | DMSO- | 149 - 151 | Keto-tautomer (C=O character) |

Tautomerism: The Keto-Enol Trap

Hydroxy-substituted triazines (e.g., Cyanuric acid) exhibit complex tautomeric equilibria.

-

Keto Form (Triazin-trione): Dominant in polar aprotic solvents (DMSO). Carbons appear upfield (~150 ppm) due to loss of aromaticity and carbonyl character.

-

Enol Form (Triazin-triol): Dominant in basic conditions or specific salts. Carbons appear downfield (~163-170 ppm) restoring aromaticity.

Advanced Structural Elucidation: HMBC Logic

When symmetry is broken (e.g., mono-substitution), the three ring carbons become non-equivalent. Since they lack attached protons, HMBC (Heteronuclear Multiple Bond Correlation) is the only robust method to assign them.

The "3-Bond" Rule

-

Substituent Protons: Protons on the

-carbon of a substituent (e.g., -NH-C H -

Ring Protons (if any): If the ring retains a proton (e.g., mono-substituted), that proton will correlate to the other two ring carbons via

and

Visualization: Structural Elucidation Logic

Figure 2: Logic flow for assigning triazine carbons using HMBC and chemical shift values.

References

-

Chambers, R. D., & Matthews, R. S. (1980).[3][4] Carbon-13 NMR spectra of polyfluoro-aromatic and -heterocyclic compounds. Organic Magnetic Resonance.[3][4][5][6][7][8][9] Link

-

Varelis, P., & Jeskelis, R. (2008).[10] Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis... Food Additives & Contaminants.[10] Link

-

Meng, Z., & Carper, W. R. (2002). GIAO NMR calculations for atrazine and atrazine dimers: Comparison of theoretical and experimental 1H and 13C chemical shifts. Journal of Molecular Structure: THEOCHEM.[11] Link

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Department of Chemistry. Link

-

BenchChem. (2025). Quantitative ¹³C NMR Spectroscopy for Structural Elucidation. Application Notes & Protocols. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. tdx.cat [tdx.cat]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [soar.wichita.edu]

"mass spectrometry of hydrazinyl triazine derivatives"

A Technical Guide for Structural Elucidation and Impurity Profiling

Executive Summary

Hydrazinyl-1,3,5-triazine derivatives represent a critical scaffold in modern drug discovery, exhibiting potent antimicrobial, anticancer (e.g., against MCF-7 lines), and kinase-inhibitory activities.[1] However, their nitrogen-rich heterocyclic structure presents unique challenges in mass spectrometry (MS), including complex tautomeric equilibria, isobaric interferences, and non-canonical ring contraction fragmentation pathways.

This guide provides a rigorous, field-proven framework for the MS analysis of these derivatives. Moving beyond standard protocols, we explore the causality of ionization behaviors and define self-validating workflows to ensure data integrity in regulated environments.

Part 1: Instrumentation & Methodology (The Protocol)

The instability of the hydrazine moiety (

1.1 Sample Preparation & Handling

-

Solvent Selection: Avoid protic solvents like methanol for long-term storage, as they can promote hemiaminal formation if aldehydes are present as impurities. Use acetonitrile (ACN) or DMSO for stock solutions.[1]

-

pH Control: Hydrazinyl triazines are amphoteric.[1] Maintain sample pH at

using 0.1% Formic Acid. High pH promotes oxidation of the hydrazine group to azo derivatives (

1.2 Liquid Chromatography Conditions (LC-MS Front-End)

-

Column Chemistry: A C18 column is often insufficient due to the high polarity of the triazine core.[1] Use a Pentafluorophenyl (PFP) or HILIC column to retain polar hydrazine species and separate positional isomers.

-

Mobile Phase:

-

Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

-

Phase B: Acetonitrile + 0.1% Formic Acid.

-

Rationale: Ammonium formate buffers the pH to stabilize the protonated molecular ion

, preventing in-source fragmentation.

-

1.3 Ionization Source Parameters (ESI)

-

Mode: Positive Ion Mode (

ESI). The basicity of the ring nitrogens and the terminal hydrazine amine makes protonation highly favorable. -

Capillary Voltage: Set low (

) to prevent discharge, which can degrade the hydrazine bond. -

Desolvation Temperature:

. Excessive heat causes thermal degradation of the hydrazine tail, mimicking

Part 2: Mechanistic Analysis of Fragmentation

Understanding the fragmentation logic is essential for structural confirmation. Hydrazinyl triazines do not simply "break apart"; they undergo specific rearrangements driven by the stability of the aromatic core and the lability of the

2.1 Primary Fragmentation Pathways (ESI-CID)

Upon Collision-Induced Dissociation (CID), the protonated precursor

-

Hydrazine Extrusion (N-N Cleavage):

-

Mechanism: Homolytic or heterolytic cleavage of the

bond. -

Observation: Loss of

(radical loss, rare in ESI) or neutral -

Diagnostic: A peak at

or

-

-

Retro-Diels-Alder (RDA) / Ring Contraction:

-

Mechanism: The triazine ring is robust but can undergo ring opening followed by contraction to form stable diazolium or imidazole-like cations.

-

Observation: This is often seen in 5-substituted derivatives, leading to 3- and 4-membered ring fragments.[1]

-

-

Schiff Base Cleavage (For Hydrazones):

-

Mechanism: If the derivative is a hydrazone (Schiff base), the exocyclic

bond is the weakest point after protonation. -

Observation: Cleavage yields the triazine core cation and the loss of the aldehyde/ketone moiety.

-

2.2 Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways for a generic hydrazinyl-1,3,5-triazine.

Figure 1: Competitive fragmentation pathways for protonated hydrazinyl triazine derivatives during CID.

Part 3: Experimental Workflow & Data Interpretation

To ensure scientific integrity, every analysis must follow a self-validating workflow.[1] This means the experiment is designed to detect its own failures (e.g., using internal standards to catch matrix effects).

3.1 The "Self-Validating" Analytical Workflow

-

System Suitability: Inject a known standard (e.g., Atrazine-d5) to verify retention time stability and ionization response.

-

Blank Analysis: Inject the solvent blank immediately after high-concentration samples to quantify carryover (hydrazine derivatives are "sticky").

-

MS2 Acquisition: Use Data-Dependent Acquisition (DDA) to trigger MS2 scans on the top 3 most intense ions.[1] This ensures that unexpected impurities (like oxidation products) are structurally characterized automatically.

Figure 2: Automated DDA workflow for impurity profiling of triazine derivatives.

3.2 Diagnostic Ion Table

Use this table to interpret MS2 spectra. The presence of these ions confirms the hydrazinyl-triazine substructure.

| m/z Value | Ion Structure | Origin/Mechanism |

| 85 | Diazolium Cation | Ring contraction of the triazine core (Characteristic).[1] |

| M - 17 | Loss of ammonia from the hydrazine tail.[1] | |

| M - 28 | Loss of nitrogen gas (indicates oxidation to azo/diazo species).[1] | |

| M - 43 | Ring cleavage involving loss of cyanic acid equivalent.[1] | |

| 117 | Phenyl-Triazine fragment | Common if a phenyl substituent is present at position 2 or 4.[1] |

Part 4: Case Study - Impurity Profiling

In a recent study involving the synthesis of 4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, a recurrent impurity was observed at

-

Observation: The impurity showed a loss of 44 Da (

) in MS2, which is impossible for a simple methyl derivative. -

Mechanistic Insight: The use of methanol during synthesis led to the formation of a carbamate artifact via reaction with atmospheric

and the basic hydrazine. -

Resolution: Switching to anhydrous ethanol and inert atmosphere eliminated the impurity.

-

Takeaway: Mass shifts must be validated by fragmentation logic, not just nominal mass.

References

-

Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4-Triazino-[2,1-a]-1,2,4-triazine Derivatives. Der Pharma Chemica.

-

Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc.

-

Deuterated hydrazino-s-triazine as highly-efficient labelling reagent for glycan relative quantification analysis using electrospray ionization mass spectrometry. Royal Society of Chemistry (RSC).

-

Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Springer Nature.

-

Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. National Institutes of Health (NIH) / PMC. [1]

Sources

Targeting the Triazine Scaffold: A Technical Guide to the Biological Activity of Substituted Hydrazinyl Triazines

Topic: Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

The 1,3,5-triazine (s-triazine) scaffold represents a "privileged structure" in medicinal chemistry due to its unique three-fold symmetry and the ability to undergo temperature-controlled nucleophilic substitution.[1] When functionalized with a hydrazinyl moiety (

Chemical Architecture & Synthesis

The biological efficacy of hydrazinyl triazines stems from the electronic tunability of the s-triazine ring. The electron-deficient nature of the ring facilitates nucleophilic aromatic substitution (

1.1 The Temperature-Dependent Selectivity Rule

The synthesis of substituted triazines is governed by a strict temperature-reactivity profile. The three chlorine atoms on the starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), can be replaced sequentially:

-

First Substitution (

): Highly reactive; requires ice-bath cooling to prevent over-substitution. -

Second Substitution (

): Requires moderate heating (room temperature to mild warming). -

Third Substitution (

): Requires reflux conditions, often used to introduce the hydrazinyl group or a final amine.

1.2 Visualization: Synthetic Workflow

The following diagram illustrates the stepwise synthesis of a trisubstituted hydrazinyl triazine derivative, a common pathway for generating bioactive libraries.

Caption: Stepwise nucleophilic substitution pathway for generating trisubstituted hydrazinyl triazine libraries.

Experimental Protocols

Protocol 1: Synthesis of 2-hydrazinyl-4,6-bis(morpholino)-1,3,5-triazine

Rationale: This intermediate is a precursor for potent anticancer agents (e.g., Compound 4f). The morpholine ring improves solubility and pharmacokinetic profile.[2][3]

Reagents: Cyanuric chloride, Morpholine, Hydrazine hydrate (99%), Acetone, Sodium Carbonate (

-

First & Second Substitution (One-Pot):

-

Dissolve cyanuric chloride (0.01 mol) in acetone (30 mL) and cool to

in an ice bath. -

Add morpholine (0.02 mol) dropwise with constant stirring.

-

Add aqueous

(0.01 mol) to neutralize the generated HCl. -

Stir at

for 2 hours, then allow the temperature to rise to Room Temperature (RT) and stir for an additional 4 hours. -

Checkpoint: Monitor by TLC (Ethyl acetate:Hexane 3:7) to ensure disappearance of starting material.

-

-

Third Substitution (Hydrazinolysis):

-

Add hydrazine hydrate (0.05 mol, excess) to the reaction mixture.

-

Reflux the mixture at

for 6–8 hours. -

Pour the reaction mixture into crushed ice.

-

-

Isolation:

-

Filter the resulting solid precipitate.[4]

-

Wash with cold water and recrystallize from ethanol to obtain the pure hydrazinyl derivative.

-

Protocol 2: MTT Cell Viability Assay (Anticancer Validation)

Rationale: To determine the

-

Seeding: Seed cells (

cells/well) in 96-well plates and incubate for 24 hours at -

Treatment: Treat cells with serial dilutions of the test compound (e.g., 0.1

M to 100 -

Dye Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Aspirate media and add 100

L DMSO to dissolve formazan crystals. -

Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability percentage relative to control.

Pharmacological Profile & SAR

3.1 Anticancer Activity: EGFR and Kinase Inhibition

Substituted hydrazinyl triazines, particularly those derivatized into hydrazones, act as potent ATP-competitive inhibitors of kinases.

-

Mechanism: The triazine ring mimics the adenine core of ATP, while the hydrazone side chain extends into the hydrophobic pocket of the enzyme.

-

Key Interaction: Molecular docking studies of active compounds (e.g., Compound 4f ) reveal hydrogen bonding with residues Met742 and Lys721 in the EGFR kinase domain.

-

SAR Insight: Electron-withdrawing groups (Cl,

) on the phenyl ring of the hydrazone moiety typically enhance potency by increasing the acidity of the NH proton, strengthening H-bond interactions.

3.2 Antitubercular Activity: The NO Release Mechanism

Certain nitro-substituted triazines (e.g., JSF-2019 ) exhibit a dual mechanism of action against Mycobacterium tuberculosis.[2]

-

InhA Inhibition: The scaffold inhibits the enoyl-ACP reductase (InhA), disrupting cell wall synthesis.

-

NO Release: Metabolic activation within the bacterium releases nitric oxide (NO), causing nitrosative stress.

3.3 Data Summary: Comparative Potency

The following table summarizes key biological data from recent high-impact studies.

| Compound ID | Target/Organism | Activity Metric | Key Substituents | Reference |

| Compound 4f | EGFR (Kinase) | Dimethylpyrazolyl, Hydrazone | [1] | |

| JSF-2019 | M. tuberculosis | MIC | Nitro-furan, Hydrazinyl linker | [2] |

| Compound 6c | M. tuberculosis | MIC | Thiazole, Bromo-phenyl | [3] |

| Compound 3a | C. albicans | MIC | Tetrazole, Triazine | [4] |

Mechanistic Visualization

The following diagram details the logic of EGFR inhibition by hydrazinyl triazine derivatives, highlighting the critical molecular interactions.

Caption: Mechanistic pathway of EGFR inhibition by hydrazinyl triazines, leading to apoptosis.

References

-

Al-Rasheed, H. H., et al. (2022).[5][6] Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega. Available at: [Link]

-

Wang, X., et al. (2020). Antitubercular Triazines: Optimization and Intrabacterial Metabolism. Cell Chemical Biology. Available at: [Link]

-

Adole, V. A., et al. (2025).[7] Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives. Available at: [Link]

-

Dinari, M., et al. (2024). The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. Preprints.org.[8] Available at: [Link][8]

-

Modh, H., et al. (2022).[6][9] Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules. Available at: [Link]

Sources

- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Antitubercular Triazines: Optimization and Intrabacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dpkmr.edu.in [dpkmr.edu.in]

- 8. preprints.org [preprints.org]

- 9. mdpi.com [mdpi.com]

In Silico Modeling of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine: A Technical Guide

Executive Summary & Chemical Space Analysis

This technical guide outlines a comprehensive in silico characterization protocol for 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine (CAS: 175204-78-1).[1] While 1,3,5-triazine derivatives are historically established as herbicides (e.g., atrazine) and energetic materials, recent medicinal chemistry campaigns have repositioned them as potent scaffolds for anticancer and antimicrobial therapeutics.

The specific inclusion of a tert-butyl group (lipophilic bulk) alongside a hydrazine moiety (hydrogen bond donor/acceptor, reactive handle) creates a unique pharmacophore.[1] This molecule is hypothesized to function as a competitive inhibitor for enzymes with hydrophobic pockets adjacent to the active site, such as Dihydrofolate Reductase (DHFR) or EGFR tyrosine kinase .[1]

Structural Significance[1][2]

-

Triazine Core: Electron-deficient aromatic ring; acts as a scaffold for π-π stacking interactions.[1]

-

Hydrazine (-NHNH₂): Critical for hydrogen bonding; often forms hydrazones (Schiff bases) which are privileged structures in kinase inhibition.[1]

-

Tert-Butyl (-C(CH₃)₃): Provides significant hydrophobic interaction potential, crucial for improving affinity in lipophilic pockets (e.g., the hydrophobic cleft of DHFR).[1]

Computational Workflow Architecture

The following diagram illustrates the integrated workflow designed to validate the bioactivity of this molecule.

Figure 1: End-to-end in silico characterization workflow for triazine derivatives.

Quantum Mechanical (QM) Profiling

Before docking, the ligand's electronic properties must be accurately defined to ensure correct partial charge assignment.

Density Functional Theory (DFT) Protocol

Objective: Determine the global minimum energy conformation and Electrostatic Potential (ESP) map.

-

Software: Gaussian 16 or ORCA.

-

Method: Hybrid Functional B3LYP with 6-311G(d,p) basis set.[1]

-

Solvation Model: IEFPCM (Water) to mimic physiological conditions.

-

Key Output:

Critical Insight: The tert-butyl group is sterically demanding.[1] DFT optimization will reveal if the steric bulk forces the hydrazine group out of planarity with the triazine ring, affecting its ability to form hydrogen bonds in a binding pocket.

Molecular Docking Strategy

Based on the structural homology of 1,3,5-triazines to known inhibitors (e.g., methotrexate, gefitinib), we select two primary targets.

Target Selection & Rationale

| Target Protein | PDB ID | Rationale |

| DHFR (Human) | 1U72 | Triazines are classic antifolates.[1] The 2,4-diamino motif mimics the pteridine ring of folic acid. |

| EGFR (Kinase) | 1M17 | Hydrazine-triazines have shown efficacy as kinase inhibitors by targeting the ATP-binding cleft.[1] |

Docking Protocol (AutoDock Vina / Glide)

Step 1: Protein Preparation

-

Remove crystallographic water molecules (unless bridging is critical).

-

Add polar hydrogens and compute Gasteiger charges.[1]

-

Validation: Re-dock the co-crystallized ligand (e.g., Methotrexate for 1U72). The RMSD must be < 2.0 Å to validate the grid box.

Step 2: Grid Generation

-

Center: Coordinates of the co-crystallized ligand.

-

Size: 20 x 20 x 20 Å (sufficient to accommodate the tert-butyl tail).[1]

Step 3: Execution

-

Run docking with exhaustiveness = 32.

-

Success Metric: Binding Affinity (

) < -7.0 kcal/mol.[1]

Mechanistic Hypothesis: The triazine ring will stack against the aromatic residues (e.g., Phe31 in DHFR).[1] The amine and hydrazine groups will form H-bonds with Asp27 (DHFR) or Met793 (EGFR). Crucially, the tert-butyl group should occupy the hydrophobic pocket usually filled by the p-aminobenzoyl moiety of folate.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the "Tert-Butyl Triazine" in the active site over time.[1]

Simulation Parameters (GROMACS/AMBER)

-

Force Field:

-

Protein: AMBER ff14SB.

-

Ligand: GAFF2 (General Amber Force Field) with RESP charges derived from the DFT step.

-

-

System: Solvated in a TIP3P water box (10 Å buffer).

-

Neutralization: Add Na+/Cl- ions to 0.15 M.[1]

-

Ensemble: NPT (Constant Pressure/Temp) at 300 K / 1 atm.

-

Duration: 100 ns production run.

Analysis Metrics

-

RMSD (Root Mean Square Deviation): A stable plateau (< 2.5 Å) indicates the ligand remains bound.[1]

-

Hydrogen Bond Analysis: Calculate the occupancy (%) of H-bonds between the hydrazine/amine and key catalytic residues.

-